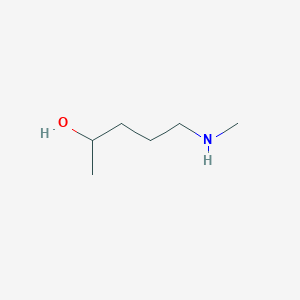

5-(Methylamino)pentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(8)4-3-5-7-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABQQRQJSZXOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624134 | |

| Record name | 5-(Methylamino)pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89585-19-3 | |

| Record name | 5-(Methylamino)pentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylamino)pentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylamino Pentan 2 Ol and Its Stereoisomers

Chemo- and Regioselective Synthesis of 5-(Methylamino)pentan-2-ol

The selective synthesis of this compound requires precise control over the reaction of its bifunctional precursor molecules to ensure the desired placement of the methylamino and hydroxyl groups.

Established Synthetic Routes and Mechanistic Investigations

A prevalent and well-established method for synthesizing this compound is through the reductive amination of a ketone precursor. One common pathway involves the reaction of 2-pentanone with methylamine (B109427) to form an intermediate imine, which is subsequently reduced to the target amino alcohol. Another significant route begins with the condensation of acetylacetone (B45752) (2,4-pentanedione) and methylamine in an aqueous medium to produce the ketoenamine intermediate, 4-(methylamino)pent-3-en-2-one. google.com This reaction proceeds via a nucleophilic attack of methylamine on a carbonyl group, followed by dehydration.

The subsequent reduction of the ketoenamine is a critical step. A highly effective method employs a nickel-aluminum (Ni-Al) alloy in an aqueous alkaline solution. google.com This reagent selectively hydrogenates the carbon-nitrogen double bond while preserving the keto group, which is then reduced in a subsequent step to the desired alcohol. The mechanism involves the in-situ generation of nascent hydrogen by the Ni-Al alloy, which allows for high selectivity. This one-pot process is advantageous as it avoids the isolation of intermediates, leading to improved yields and simplified purification.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic methods increasingly rely on catalysis to enhance efficiency and selectivity. In the context of this compound synthesis, catalytic hydrogenation is a key technique. The reduction of imine or oxime intermediates, formed from ketone precursors, can be achieved using various catalysts. For instance, the hydrogenation of oxime derivatives of 2-pentanone using catalysts like Raney nickel or platinum can yield the desired amino alcohol with high efficiency.

Recent advancements have also explored the use of iridium complexes as catalysts for the reductive amination and transfer hydrogenation of diketones. rsc.orgrsc.org For example, the reaction of pentane-2,4-dione with an amine in the presence of an iridium catalyst and formic acid as a hydrogen donor can produce the corresponding γ-amino alcohol. rsc.orgrsc.org This method offers a versatile and operationally simple route to a library of β- and γ-amino alcohols under mild conditions. rsc.orgrsc.org

| Parameter | Ni-Al Reduction | Traditional Reductive Amination |

| Yield | 85–90% | 70–75% |

| Reaction Time | 2–3 hours | 6–8 hours |

| Catalyst Cost | Low (Ni-Al alloy) | High (e.g., Pd/C) |

| Byproduct Formation | <5% | 10–15% |

This table provides a comparative analysis of the Ni-Al reduction method against traditional reductive amination approaches for the synthesis of this compound.

Asymmetric Synthesis of Chiral this compound Enantiomers

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of enantiomerically pure forms is crucial for applications where specific stereochemistry is required.

Enantioselective Reductions and Aminations

Enantioselective methods aim to produce a single enantiomer of a chiral product. One strategy involves the asymmetric reduction of a prochiral ketone precursor. This can be achieved using chiral catalysts, such as ruthenium complexes with chiral ligands like BINAP, which can stereoselectively deliver a hydride to the carbonyl group.

Biocatalysis offers a powerful tool for enantioselective synthesis. Enzymes such as ketone reductases (KREDs) can reduce a ketone to a specific alcohol enantiomer with high selectivity. Similarly, amine transaminases (ATAs) can be used for the reductive amination of a ketone to a chiral amine. uni-greifswald.denottingham.ac.uk The combination of a KRED and an ATA can provide access to all four possible diastereomers of a related 1,3-amino alcohol, demonstrating the potential of this biocatalytic approach. uni-greifswald.de

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govbccollegeasansol.ac.in These starting materials, which include amino acids, sugars, and terpenes, possess pre-existing stereocenters that can be incorporated into the target molecule. nih.govbccollegeasansol.ac.inuvic.ca For instance, L-serine or L-glutamic acid can serve as versatile chiral building blocks for the synthesis of more complex molecules containing chiral amine functionalities. bccollegeasansol.ac.inuni-muenchen.de While direct chiral pool synthesis of this compound is not extensively documented, the principles of this strategy, such as converting a chiral starting material into the target molecule through a series of stereocontrolled reactions, are broadly applicable in asymmetric synthesis. bccollegeasansol.ac.inresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign. sigmaaldrich.cnkahedu.edu.inmsu.edu Key principles include waste prevention, maximizing atom economy, using less hazardous chemicals, and employing catalysis. sigmaaldrich.cnacs.org

In the synthesis of this compound, several aspects align with green chemistry. The use of catalytic hydrogenation is inherently greener than stoichiometric reducing agents like sodium borohydride (B1222165) because it has a higher atom economy and generates less waste. acs.org The synthesis of the ketoenamine intermediate in water as a solvent, avoiding organic co-solvents, is another example of a greener approach. google.com

Furthermore, the development of continuous flow reactor systems for industrial-scale production enhances safety and efficiency. These systems allow for precise control over reaction parameters, which can minimize the formation of byproducts and facilitate catalyst recycling, thereby reducing waste and material costs. Biocatalytic methods, which operate under mild conditions in aqueous media, are also highly aligned with the principles of green chemistry. nottingham.ac.uk

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | One-pot synthesis and continuous flow processes minimize waste generation. sigmaaldrich.cn |

| Atom Economy | Catalytic hydrogenation has a higher atom economy than stoichiometric reductions. acs.org |

| Less Hazardous Chemical Syntheses | Use of water as a solvent in the ketoenamine formation step. kahedu.edu.in |

| Catalysis | Use of Ni-Al alloy, iridium complexes, and biocatalysts enhances efficiency and reduces waste. rsc.orgacs.org |

| Use of Renewable Feedstocks | Potential for using biomass-derived precursors, although not yet widely implemented for this specific compound. kahedu.edu.in |

This table illustrates the application of key green chemistry principles in the synthesis of this compound.

Chemical Reactivity and Derivatization of 5 Methylamino Pentan 2 Ol

Functional Group Transformations of the Hydroxyl Moiety

The secondary hydroxyl group on the pentane (B18724) backbone is a key site for various chemical modifications.

The hydroxyl group of 5-(methylamino)pentan-2-ol can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, to form the corresponding esters. This reaction typically requires an acid catalyst when using a carboxylic acid. Given the presence of the basic amino group, careful selection of reaction conditions or the use of a protecting group for the amine may be necessary to favor O-acylation over N-acylation.

Etherification, the formation of an ether linkage, is another possible transformation. This can be achieved through reactions like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

The secondary alcohol in this compound can be oxidized to a ketone, yielding 5-(methylamino)pentan-2-one (B13497374). smolecule.com Common oxidizing agents for this transformation include chromium-based reagents (e.g., chromium trioxide) and potassium permanganate. smolecule.com The specific conditions of the oxidation will determine the selectivity and yield of the ketone product.

Reactions Involving the Secondary Amine Functionality

The secondary amine group provides a nucleophilic nitrogen atom that can participate in a range of bond-forming reactions.

The secondary amine of this compound can be alkylated to form a tertiary amine. rsc.org This reaction typically involves an alkylating agent such as an alkyl halide. However, the direct alkylation of amines can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective monoalkylation, specific strategies and reagents may be employed. nih.govorganic-chemistry.org For instance, alcohols can be used as alkylating agents in the presence of a suitable catalyst. rsc.orgacs.org

Acylation of the secondary amine leads to the formation of an amide. This is typically achieved by reacting the amino alcohol with an acylating agent like an acyl chloride or an anhydride. A patent describes the benzoylation of the related compound 4-(methylamino)pentan-2-ol (B13901326) using benzoyl chloride in the presence of pyridine. google.com

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net Depending on the reaction conditions and the other reactants, various ring systems can be formed. For example, amino alcohols can be used in the synthesis of oxazines and other fused heterocyclic systems. mdpi.compitt.edu The reaction of amino alcohols with other bifunctional molecules can lead to the formation of complex heterocyclic structures through tandem or cascade reactions. mdpi.com

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.net While specific examples detailing the use of this compound in MCRs are not prevalent in the searched literature, its structure as an amino alcohol suggests its potential as a substrate in various known MCRs. mdpi.com For instance, amino alcohols can participate in reactions like the Strecker and Mannich reactions under appropriate conditions. mdpi.com The presence of both a primary nucleophile (amine) and a secondary one (alcohol) could lead to interesting and complex molecular architectures in one-pot syntheses. researchgate.net

Mechanistic Studies of this compound Reactions

Consistent with the lack of data on its reactivity, there are no specific mechanistic studies for reactions involving this compound in the reviewed literature. Mechanistic investigations typically follow detailed studies of a compound's reactions and are crucial for understanding reaction pathways, transition states, and the factors influencing product formation.

General mechanistic principles for amino alcohols suggest that the nitrogen and oxygen atoms can act as nucleophiles. The lone pair of electrons on the nitrogen atom is generally more nucleophilic than those on the oxygen atom, meaning reactions at the amine site are often favored unless the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile. Catalytic processes, such as hydrogen borrowing catalysis, are often employed for the N-alkylation of amino alcohols, proceeding through an oxidation-imine formation-reduction sequence. beilstein-journals.org However, the application of these mechanisms to this compound remains uninvestigated.

Stereochemical Investigations of 5 Methylamino Pentan 2 Ol

Absolute and Relative Stereochemical Assignments

The concept of absolute configuration provides an unambiguous description of the spatial arrangement of ligands or groups around a chiral center. libretexts.org For 5-(Methylamino)pentan-2-ol, which possesses two chiral centers at the C2 and C5 positions (if the methylamino group is considered as part of a larger chiral substituent), there can be up to four stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The Cahn-Ingold-Prelog (R/S) nomenclature system is employed to assign the absolute configuration at each stereocenter. uou.ac.in

Relative configuration, on the other hand, describes the relationship between two or more stereocenters within the same molecule, often denoted by terms like syn and anti or erythro and threo. uou.ac.inucalgary.ca In the context of this compound, the syn isomer would have the substituents at C2 and C5 on the same side of the carbon backbone, while the anti isomer would have them on opposite sides. The determination of these configurations often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. ucalgary.ca

The precise assignment of absolute and relative stereochemistry is fundamental for understanding the molecule's interaction with other chiral entities, such as enzymes or chiral catalysts.

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The three-dimensional arrangement of atoms in the stereoisomers of this compound has a significant influence on their chemical reactivity and the selectivity of their reactions. Stereoelectronic effects, which pertain to the influence of orbital overlap on the molecule's properties, play a crucial role. sit.edu.cn The spatial orientation of the hydroxyl and methylamino groups can affect their nucleophilicity and basicity, as well as their ability to participate in intramolecular hydrogen bonding.

In stereoselective reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. For instance, in an SN2 reaction at the C2 position, the incoming nucleophile will attack from the side opposite to the leaving group, leading to an inversion of configuration at that center. ethernet.edu.et The stereochemistry at one chiral center can also influence the outcome of a reaction at another part of the molecule, a phenomenon known as diastereoselectivity.

The choice of chiral catalysts in asymmetric synthesis can lead to the preferential formation of one enantiomer over the other. For example, in the catalytic hydrogenation of a ketone precursor to this compound, the use of a chiral catalyst can result in a high enantiomeric excess of either the (R)- or (S)-alcohol.

Chiral Resolution Techniques for this compound Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For this compound, several techniques can be employed to achieve this separation.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orgresearchgate.net These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual enantiomers of this compound can be recovered by treating the diastereomeric salts with a base. Common chiral resolving agents for amines include tartaric acid and mandelic acid. wikipedia.orglibretexts.org

| Resolving Agent | Principle of Separation | Potential Application to this compound |

| (+)-Tartaric Acid | Formation of diastereomeric salts with differing solubilities. | The (R,R)-tartrate salt of one enantiomer may be less soluble and crystallize out, allowing for separation. |

| (S)-Mandelic Acid | Formation of diastereomeric salts with differing solubilities. | The (S)-mandelate salt of one enantiomer may preferentially crystallize from a suitable solvent. |

Enzymatic Resolution: Biocatalytic methods offer a green and highly selective alternative for chiral resolution. Lipases are enzymes that can selectively acylate one enantiomer of an alcohol in a racemic mixture, a process known as kinetic resolution. While specific studies on this compound are not extensively documented, the successful resolution of structurally similar amino alcohols using enzymes like Candida antarctica lipase (B570770) B (CAL-B) suggests the feasibility of this approach. The enzyme would selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

| Enzyme | Acyl Donor | Potential Outcome |

| Candida antarctica lipase B (CAL-B) | Vinyl acetate | Selective acylation of either the (R)- or (S)-enantiomer, leaving the other enantiomer unreacted and allowing for separation. |

Chiral Chromatography: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers. chiralpedia.com The enantiomers of this compound would exhibit different interactions with the chiral stationary phase, leading to different retention times and enabling their separation. Polysaccharide-based chiral columns are often effective for resolving a wide range of chiral compounds.

| Chromatographic Technique | Chiral Stationary Phase (Example) | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Differential interaction (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral stationary phase. |

| Chiral GC | Cyclodextrin-based | Formation of transient diastereomeric inclusion complexes with different stabilities. |

5 Methylamino Pentan 2 Ol As a Versatile Precursor and Building Block in Complex Molecule Synthesis

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds

The presence of both a nucleophilic amine and a hydroxyl group in 5-(Methylamino)pentan-2-ol makes it an ideal starting material for the synthesis of various heterocyclic compounds, many of which are core structures in medicinal chemistry. The ability to selectively functionalize either the nitrogen or the oxygen atom provides a modular approach to building molecular complexity.

While direct studies on the pharmacological applications of derivatives of this compound are not extensively documented, the utility of structurally similar amino alcohols is well-established. For instance, related amino alcohols are key precursors for nitrogen-containing heterocycles. The synthesis of N-substituted benzoxazoles, for example, can be achieved from amino alcohol precursors, highlighting a potential pathway for creating bioactive compounds from this compound.

Furthermore, the amino alcohol backbone is a common feature in the design of ligands for metal complexes, some of which exhibit biomimetic or catalytic activity. A study on the synthesis of a tripodal pyrazolyl ligand from 5-aminopentan-1-ol demonstrated the creation of a functional ligand capable of coordinating with copper(II) ions and exhibiting catecholase activity. This suggests that this compound could similarly be elaborated into polydentate ligands for the development of metalloenzyme mimics or novel catalysts.

The pyrazole (B372694) moiety is a well-known pharmacologically important scaffold, present in a variety of drugs with diverse therapeutic activities. mdpi.com The synthesis of pyrazole derivatives often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a functionalized alkene. The structure of this compound could be synthetically manipulated to incorporate such functionalities, thereby providing a route to novel pyrazole-based compounds.

The potential for creating pharmacologically relevant scaffolds from this compound is significant, given the versatility of its functional groups. Future research could focus on the development of synthetic routes to novel heterocyclic systems derived from this precursor and the subsequent evaluation of their biological activities.

Role in the Construction of Natural Product Analogues

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to simplify complex structures while retaining biological activity.

Currently, there is a lack of specific published research detailing the use of this compound as a building block in the total synthesis of natural product analogues. However, its structural features suggest it could be a valuable chiral synthon for this purpose. The stereocenter at the C2 position, bearing the hydroxyl group, could be utilized to introduce chirality into a target molecule.

The synthesis of analogues of complex natural products often relies on the use of smaller, chiral building blocks that can be assembled in a convergent manner. The five-carbon chain of this compound could serve as a fragment for the construction of larger, more complex carbon skeletons found in natural products. The amine and alcohol groups provide handles for further chemical transformations and for connecting to other parts of the molecule.

Given the importance of amino alcohol moieties in many natural products, including alkaloids and polyketides, this compound represents a potential, yet underexplored, starting material for the synthesis of novel analogues. Future work in this area could involve the enantioselective synthesis of this compound and its incorporation into synthetic routes targeting analogues of biologically active natural products.

Development of Advanced Organic Materials from this compound Derivatives

The functional groups of this compound also lend themselves to the creation of advanced organic materials with specific properties. In particular, derivatives of this compound have found application as components of catalyst systems for polymerization.

A closely related isomer, 4-(methylamino)pentan-2-ol (B13901326), has been utilized as a precursor for the synthesis of internal electron donors for Ziegler-Natta catalysts, which are widely used in the production of polypropylene. The synthesis involves the benzoylation of the amino alcohol to form 4-[benzoyl(methyl)amino]pentane-2-yl benzoate. This compound acts as an internal donor, influencing the stereochemistry of the polymer and leading to materials with desired properties.

Table 1: Synthesis of 4-[benzoyl(methyl)amino]pentane-2-yl benzoate

| Step | Reactants | Reagents/Solvents | Product | Yield |

| 1 | Acetyl acetone, Methylamine (B109427) | Aqueous solution | 4-(methylamino)pent-3-en-2-one | - |

| 2 | 4-(methylamino)pent-3-en-2-one | Sodium metal, Isopropanol-tetrahydrofuran | 4-(methylamino)pentan-2-ol | - |

| 3 | 4-(methylamino)pentan-2-ol | Benzoyl chloride, Pyridine, Toluene | 4-[benzoyl(methyl)amino]pentane-2-yl benzoate | 92% |

Data derived from patent literature describing the synthesis of a related isomer.

Another patent describes the use of 4-(methylamino)pentan-2-ol in the preparation of a procatalyst for olefin polymerization. In this application, the amino alcohol is reacted with ethyl chloroformate to form a carbamate (B1207046) derivative, which is then used as an internal donor in a titanium-based catalyst system.

These examples with the isomeric 4-(methylamino)pentan-2-ol strongly suggest that this compound could be similarly functionalized to create novel internal donors for Ziegler-Natta or other polymerization catalysts. The position of the functional groups on the pentane (B18724) backbone would likely influence the steric and electronic environment of the resulting catalyst, potentially leading to polymers with different properties.

Beyond polymerization catalysts, the bifunctional nature of this compound makes it a candidate for the synthesis of monomers for other types of polymers, such as polyamides or polyurethanes. The ability to introduce both a secondary amine and a secondary alcohol into a polymer chain could lead to materials with interesting hydrogen-bonding capabilities and thermal properties. The development of functional polymers from derivatives of this compound is an area ripe for further exploration.

Coordination Chemistry and Catalytic Applications of 5 Methylamino Pentan 2 Ol

Design and Synthesis of Metal Complexes with 5-(Methylamino)pentan-2-ol as a Ligand

The design and synthesis of metal complexes using this compound as a ligand are driven by the potential to create catalysts with specific properties. The ability of the amino and hydroxyl groups to coordinate with a metal center is a key feature in the formation of these complexes.

Amino alcohols like this compound are a class of multidentate N,O-donor ligands. rsc.org Both the hydroxyl (-OH) and the methylamino (-NH(CH3)) groups are capable of coordinating to transition metal ions. rsc.org This dual functionality allows the molecule to form a chelate ring with a metal ion, a particularly stable arrangement in coordination chemistry.

The hydroxyl group can also be deprotonated to form an alcoholate, which can then act as a bridging ligand between two metal centers. rsc.org This bridging capability can lead to the formation of dinuclear or polynuclear complexes. researchgate.net The coordination can occur in several modes:

Bidentate Chelating: The ligand coordinates to a single metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring. This is a common coordination mode for amino alcohols. rsc.org

Bidentate Bridging: The ligand bridges two different metal centers, with the nitrogen coordinating to one metal and the oxygen to another. rsc.org

Monodentate: In some cases, only one of the functional groups (typically the more basic amino group) coordinates to the metal center. rsc.org

The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

While specific structural data for complexes of this compound is not abundant in the provided search results, general principles from related amino alcohol complexes can be applied. For instance, in copper(II) complexes with amino alcohols, the Cu-N and Cu-O bond lengths are typically in the range of 2.0 to 2.2 Å. scirp.org The coordination geometry can vary from square planar to octahedral, depending on the coordination number of the metal ion. researchgate.netpsu.edu

| Complex | Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| [Cu(aminoethanol)2]Cl2 | Cu(II) | Square Planar | ~2.01 | ~1.96 | rsc.org |

| [Ni(triethanolamine)2]Cl2 | Ni(II) | Octahedral | ~2.12 | ~2.08 | researchgate.net |

| [Cr(5-aminomethyl- nih.govaneN4)]Cl3 | Cr(III) | Octahedral | 2.06 - 2.09 | - | scirp.org |

Application of this compound Derived Ligands in Asymmetric Catalysis

The chirality of this compound, which arises from the stereocenter at the C2 carbon, makes it a valuable precursor for the synthesis of chiral ligands. These chiral ligands are instrumental in asymmetric catalysis, a field focused on the selective synthesis of one enantiomer of a chiral product.

Chiral ligands derived from amino alcohols like this compound can be used to create a chiral environment around a metal catalyst. This chiral environment influences the approach of the reactants, favoring the formation of one enantiomer over the other. This process is known as chiral induction.

A prominent application of such ligands is in the asymmetric transfer hydrogenation of ketones. nih.gov In these reactions, a chiral metal complex, often involving ruthenium or rhodium, catalyzes the reduction of a prochiral ketone to a chiral secondary alcohol with high enantioselectivity. acs.org The enantiomeric excess (ee) is a measure of the stereoselectivity of the reaction.

| Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | Acetophenone | 1-Phenylethanol | up to 99% | acs.org |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]2 / Prolinol-derived ligand | 1,3-Diphenyl-2-propenyl acetate | Alkylated product | up to 98% | organic-chemistry.org |

| Asymmetric Diethylzinc Addition | Ti(O-iPr)4 / Norbornene-based amino alcohol | Benzaldehyde | 1-Phenyl-1-propanol | up to 88% | metu.edu.tr |

The practical utility of a catalyst is significantly enhanced if it is stable under the reaction conditions and can be easily recovered and reused for multiple cycles. Research in this area focuses on improving the robustness of the catalytic system.

One approach to enhance stability and recyclability is to immobilize the catalyst on a solid support. For example, amino alcohol-based catalysts have been supported on superparamagnetic core-shell magnetite-silica nanoparticles. nih.gov While this can sometimes lead to a decrease in catalytic efficiency compared to the homogeneous counterpart, the ease of recovery via magnetic separation offers a significant advantage. nih.gov Studies have shown that such nanocatalysts can maintain their catalytic activity over several cycles. nih.gov

Another factor influencing stability is the potential for the ligand to leach from the support or for the metal nanoparticles to agglomerate. nih.govd-nb.info The strong coordination of bidentate ligands like this compound can help to mitigate these issues, leading to more stable and recyclable catalysts.

| Catalyst System | Support | Reaction | Number of Cycles | Change in Activity/Selectivity | Reference |

|---|---|---|---|---|---|

| Ru/SION-105 | Metal-Organic Framework | CO2 Methanation | 5 | Slight decrease in activity and selectivity | nih.govd-nb.info |

| Amino alcohol-based nanocatalyst | Superparamagnetic nanoparticles | Asymmetric Transfer Hydrogenation | 3 | Activity remained unchanged | nih.gov |

| Au/MgO | Magnesium Oxide | Glucosamine Oxidation | 3 | Stable catalytic performance | hep.com.cn |

Advanced Analytical Characterization Methodologies for 5 Methylamino Pentan 2 Ol and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of a molecule's chemical structure. By probing the interactions of molecules with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for discerning the carbon-hydrogen framework of a molecule. While one-dimensional (1D) NMR provides essential information, advanced 2D NMR techniques are often necessary to resolve complex structures. wikipedia.orgnews-medical.net

For 5-(Methylamino)pentan-2-ol, 2D NMR experiments offer deeper insights into its molecular architecture.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, allowing for the mapping of adjacent protons and the assembly of spin systems within the molecule. news-medical.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached heteronuclei, such as carbon-13 (¹³C). wikipedia.orgcreative-biostructure.com This is crucial for assigning each carbon atom in the this compound structure to its corresponding proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional conformation. news-medical.netresearchgate.net

Solid-State NMR (SSNMR) provides structural information on materials in the solid phase. wustl.eduemory.edu Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), SSNMR can reveal details about the conformation and packing of this compound molecules in a crystalline or amorphous solid state. This is particularly useful for studying polymorphism and intermolecular interactions, such as hydrogen bonding. Furthermore, SSNMR can be a tool for chiral discrimination, sometimes by co-crystallization with a chiral selector to induce observable spectral differences between enantiomers. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C1 (CH₃-C(OH)) | ~1.1 - 1.2 | ~23 - 25 | Doublet |

| C2 (CH-OH) | ~3.7 - 3.9 | ~65 - 69 | Multiplet |

| C3 (-CH₂-) | ~1.4 - 1.6 | ~38 - 41 | Multiplet |

| C4 (-CH₂-) | ~1.5 - 1.7 | ~28 - 32 | Multiplet |

| C5 (-CH₂-NH) | ~2.6 - 2.8 | ~50 - 54 | Multiplet |

| C6 (N-CH₃) | ~2.4 - 2.5 | ~35 - 37 | Singlet |

| OH | Variable (broad) | - | Singlet (broad) |

| NH | Variable (broad) | - | Singlet (broad) |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual shifts may vary depending on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₆H₁₅NO), the expected exact mass would be used to confirm its molecular formula with high confidence.

Tandem mass spectrometry (MS/MS), coupled with HRMS, is used to study the fragmentation pathways of the protonated molecule, which provides structural confirmation. nih.govnih.gov Aliphatic alcohols and amines exhibit characteristic fragmentation patterns. libretexts.org

α-Cleavage: The most common fragmentation pathway for both alcohols and amines is cleavage of the carbon-carbon bond adjacent to the heteroatom. libretexts.org For this compound, this can occur next to the hydroxyl group (C1-C2 or C2-C3 bond cleavage) and next to the amine group (C4-C5 bond cleavage).

Dehydration: Alcohols frequently undergo the loss of a water molecule (18 Da). libretexts.org

Amine-related Fragmentation: Cleavage can result in the formation of a resonance-stabilized, nitrogen-containing cation. libretexts.orgacs.org

Table 2: Predicted Key Mass Fragments for this compound in HRMS/MS

| m/z (monoisotopic) | Possible Formula | Description of Loss/Fragment |

| 118.1232 | [C₆H₁₆NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 100.1126 | [C₆H₁₄N]⁺ | Loss of H₂O from [M+H]⁺ |

| 86.1000 | [C₅H₁₂N]⁺ | α-cleavage at C4-C5 with loss of ethyl radical |

| 72.0813 | [C₄H₁₀N]⁺ | α-cleavage at C4-C5 with loss of propyl radical |

| 58.0657 | [C₃H₈N]⁺ | Cleavage resulting in methylaminopropyl cation |

| 45.0551 | [C₂H₇O]⁺ | α-cleavage at C2-C3 with loss of a C₄H₁₀N radical |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an effective method for identifying the functional groups present in a sample. mdpi.com For this compound, the key functional groups are the hydroxyl (O-H), secondary amine (N-H), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. aip.org

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum, typically between 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol. libretexts.orgmasterorganicchemistry.com

N-H Stretch: A moderate absorption for the secondary amine N-H stretch is expected in the 3300-3500 cm⁻¹ region. aip.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in alkane groups. masterorganicchemistry.com

N-H Bend: An absorption in the 1550-1650 cm⁻¹ region can be attributed to the N-H bending vibration.

C-O Stretch: A strong C-O stretching band for a secondary alcohol is expected in the 1085-1125 cm⁻¹ range. libretexts.org

C-N Stretch: The C-N stretching vibration for an aliphatic secondary amine typically appears in the 1130-1190 cm⁻¹ range. aip.orgaip.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3600 - 3200 | Strong, Broad |

| N-H (Sec. Amine) | Stretch | 3500 - 3300 | Moderate |

| C-H (Alkane) | Stretch | 3000 - 2850 | Strong |

| N-H (Sec. Amine) | Bend | 1650 - 1550 | Moderate |

| C-N (Amine) | Stretch | 1190 - 1130 | Moderate to Strong |

| C-O (Alcohol) | Stretch | 1125 - 1085 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a single crystal of this compound or one of its derivatives be obtained, this technique would provide unparalleled structural detail.

The analysis would yield:

Precise atomic coordinates: Defining exact bond lengths, bond angles, and torsion angles.

Confirmation of connectivity: Verifying the molecular structure determined by spectroscopic methods.

Stereochemistry: Unambiguously determining the relative and absolute configuration of the chiral center (C2). For establishing the absolute configuration, the presence of a heavy atom or the use of anomalous dispersion is typically required. mdpi.com

Intermolecular interactions: Revealing the crystal packing arrangement and detailing the hydrogen-bonding network involving the hydroxyl and secondary amine groups, which would be expected to be the dominant forces in the crystal lattice.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating components of a mixture, making it the primary tool for assessing the purity and determining the enantiomeric composition of chiral molecules like this compound.

Purity Determination:

Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful technique for assessing purity. Due to the polar nature of amino alcohols, which can lead to poor peak shape, derivatization to increase volatility is a common strategy. nih.govsigmaaldrich.com Alternatively, specialized polar capillary columns can be used. gcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC with detectors such as UV-Vis or MS is a versatile method for purity analysis, particularly for polar and non-volatile compounds.

Enantiomeric Excess (e.e.) Determination: The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Determining the ratio of these enantiomers is crucial.

Chiral Chromatography: This is the most direct method. Both GC and HPLC can be equipped with a chiral stationary phase (CSP). heraldopenaccess.usgcms.cz The CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Indirect Method (Diastereomer Formation): An alternative approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent. frontiersin.org This reaction creates a pair of diastereomers, which have different physical properties and can be separated using standard, non-chiral chromatography (GC or HPLC). mdpi.comacs.org

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase Type | Primary Application | Notes |

| GC-FID / GC-MS | Standard (e.g., Polysiloxane) | Purity Analysis | Derivatization (e.g., silylation) may be required to improve volatility and peak shape. sigmaaldrich.com |

| HPLC-UV / HPLC-MS | Reversed-Phase (e.g., C18) | Purity Analysis | Suitable for polar compounds; may require a derivatizing agent for UV detection if no chromophore is present. |

| Chiral GC | Chiral (e.g., Cyclodextrin-based) | Enantiomeric Excess (e.e.) Determination | Direct separation of enantiomers. gcms.cz |

| Chiral HPLC | Chiral (e.g., Polysaccharide-based) | Enantiomeric Excess (e.e.) Determination | Highly effective and widely used method for direct enantioseparation. heraldopenaccess.us |

| GC/HPLC (Indirect) | Standard (Achiral) | Enantiomeric Excess (e.e.) Determination | Requires reaction with a chiral derivatizing agent to form separable diastereomers. acs.org |

Computational and Theoretical Studies of 5 Methylamino Pentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are particularly well-suited for studying organic molecules such as 5-(Methylamino)pentan-2-ol, offering a balance between accuracy and computational cost.

The electronic structure of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netmdpi.com The HOMO is likely localized on the electron-rich nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group, indicating these as probable sites for electrophilic attack. Conversely, the LUMO may be distributed across the carbon backbone.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A larger energy gap suggests higher stability and lower reactivity. mdpi.com Reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen and oxygen atoms, making them susceptible to interactions with electrophiles and capable of forming hydrogen bonds. Positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amine and hydroxyl groups.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Hypothetical Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability. |

| LUMO Energy | 2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 10.5 eV | Suggests good kinetic stability. |

| Dipole Moment | 2.8 D | Indicates a polar molecule. |

| Electronegativity | 3.25 eV | Measures the power to attract electrons. |

| Chemical Hardness | 5.25 eV | Relates to the resistance to change in electron distribution. |

| Electrophilicity Index | 1.0 eV | Quantifies the electrophilic nature. |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

The potential energy surface (PES) of this compound can be explored by systematically rotating the dihedral angles of its rotatable bonds. These include the C-C bonds of the pentane (B18724) backbone and the C-N and C-O bonds. The resulting energy landscape would reveal various local energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to conformational change.

Intramolecular hydrogen bonding between the hydroxyl group (-OH) and the methylamino group (-NHCH₃) is a key factor that can stabilize certain conformations. ustc.edu.cn This interaction would lead to the formation of a pseudo-cyclic structure, which could be one of the low-energy conformers. Computational methods can predict the geometries and relative energies of these conformers.

Table 2: Key Rotatable Bonds and Potential Conformational Features of this compound

| Rotatable Bond | Dihedral Angle | Potential Influence on Conformation |

| C4-C5 | τ₁ | Affects the relative position of the methylamino group. |

| C3-C4 | τ₂ | Influences the overall shape of the carbon backbone. |

| C2-C3 | τ₃ | Affects the proximity of the hydroxyl and methylamino groups. |

| C1-C2 | τ₄ | Determines the orientation of the terminal methyl group. |

| C5-N | τ₅ | Influences the orientation of the methyl group on the nitrogen. |

| C2-O | τ₆ | Determines the orientation of the hydroxyl hydrogen. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into intermolecular interactions and dynamics in different environments, such as in a solvent.

For this compound, MD simulations can be particularly useful for understanding its interactions with solvent molecules, like water. The hydroxyl and methylamino groups are capable of acting as both hydrogen bond donors and acceptors, allowing the molecule to form a network of hydrogen bonds with surrounding water molecules. nih.gov MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds.

These simulations can also provide information on the solvation structure around this compound, revealing how water molecules arrange themselves around the solute. This is important for understanding its solubility and how it might interact with other molecules in an aqueous environment. The simulations can also capture the dynamic nature of the molecule's own conformational changes in solution.

Computational Design and Retrosynthesis of this compound Derivatives

Computational methods are increasingly used in the design of new molecules with desired properties. For this compound, computational design could be employed to create derivatives with modified characteristics, such as altered polarity, steric profile, or binding affinity to a biological target. This could involve, for example, substituting the methyl group on the nitrogen, adding functional groups to the pentane backbone, or changing the position of the hydroxyl group. Computational tools can predict how these modifications would affect the molecule's electronic and structural properties.

Computer-assisted retrosynthetic analysis helps in planning the chemical synthesis of a target molecule by working backward from the product to simpler starting materials. nih.govewadirect.com For a derivative of this compound, a computational retrosynthesis program might suggest disconnections based on known chemical reactions. A plausible retrosynthetic route for the parent compound could involve the reductive amination of a corresponding keto-aldehyde or the reaction of an epoxide with methylamine (B109427).

Table 3: Potential Strategies for the Computational Design of this compound Derivatives

| Modification Strategy | Target Property | Computational Evaluation |

| N-alkylation/N-acylation | Alter lipophilicity and hydrogen bonding capacity. | Calculation of logP, polar surface area. |

| Modification of the alkyl chain | Change steric bulk and flexibility. | Conformational analysis, molecular modeling. |

| Introduction of aromatic rings | Introduce pi-stacking interactions. | Molecular docking, interaction energy calculations. |

| Isomeric variations | Alter the spatial arrangement of functional groups. | Quantum chemical calculations, docking studies. |

In Silico Prediction of Molecular Recognition Properties

In silico methods can predict how a molecule might interact with a biological target, such as a protein receptor or an enzyme. This is a key aspect of computer-aided drug design. jbcpm.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com If a target protein for this compound were identified, docking simulations could be used to predict its binding mode and estimate its binding affinity. These simulations would reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the protein's active site.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. scribd.com These predictions are valuable in the early stages of drug discovery to assess the druglikeness of a compound and identify potential liabilities. Properties such as aqueous solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes can be estimated using various computational models.

Interactions of 5 Methylamino Pentan 2 Ol with Biomolecular Systems: Structural Basis of Molecular Recognition

Elucidation of Binding Modes with Enzymes and Receptors (Excluding Clinical Implications)

Detailed structural studies, primarily through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are essential to elucidate the precise binding modes of small molecules within the active or allosteric sites of enzymes and receptors. For 5-(Methylamino)pentan-2-ol, the key to its interaction lies in its specific chemical features: a secondary amine, a hydroxyl group, and a flexible aliphatic chain.

The hydroxyl group and the methylamino group are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. These interactions are critical for the compound's orientation and stabilization within a binding pocket. The aliphatic backbone, in turn, can engage in hydrophobic interactions with nonpolar residues of the protein target. The specific stereochemistry of the chiral center at the second carbon position also plays a significant role in determining the precise fit and orientation of the molecule.

While specific crystallographic data for this compound bound to a particular enzyme or receptor is not extensively available in the public domain, computational modeling and docking studies can provide valuable predictive insights into its potential binding modes. These models can illustrate how the molecule might fit into a binding site and which specific amino acid residues are likely to be involved in the interaction.

Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. From a molecular interaction perspective, SAR studies on this compound and its analogs would focus on how modifications to its structure affect its binding to a biological target.

Key structural modifications and their potential impact on interactions include:

Alterations to the N-methyl group: Replacing the methyl group with larger alkyl groups could enhance hydrophobic interactions but might also introduce steric hindrance, potentially reducing binding affinity.

Modification of the hydroxyl group: Esterification or etherification of the hydroxyl group would eliminate a key hydrogen bonding capability, likely altering the binding mode and affinity.

Changes in the aliphatic chain length: Shortening or lengthening the pentyl chain would affect the molecule's ability to span the distance between different interaction points within the binding site.

Stereochemistry: The biological activity of chiral molecules can be highly dependent on the stereoisomer. Separating and testing the individual enantiomers of this compound would be crucial to determine if one binds preferentially to the target.

These studies are fundamental to understanding the key pharmacophoric features of the molecule responsible for its biological recognition.

Biophysical Characterization of Compound-Target Interactions in vitro

A range of biophysical techniques can be employed to characterize the interaction between this compound and its biological targets in a controlled in vitro setting. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics.

Commonly used techniques include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rate constants, from which the binding affinity can be calculated.

Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein upon ligand binding can be used to determine binding affinity. Alternatively, fluorescently labeled analogs of this compound could be used as probes.

These biophysical characterizations are essential for a quantitative understanding of the molecular recognition process.

Impact of this compound Structure on Protein Binding Affinity

The binding affinity of this compound for a specific protein target is a direct consequence of the sum of all intermolecular forces established upon binding. The specific three-dimensional arrangement of its functional groups dictates how well it complements the binding site's shape and chemical environment.

Factors influencing protein binding affinity include:

Hydrophobic Interactions: The pentyl chain contributes to the binding affinity through the hydrophobic effect, where the displacement of ordered water molecules from the binding site to the bulk solvent is entropically favorable.

Electrostatic Interactions: The protonated secondary amine can form salt bridges or electrostatic interactions with negatively charged residues like aspartate or glutamate in the binding pocket.

Conformational Flexibility: The rotatable bonds in the aliphatic chain allow the molecule to adopt a conformation that maximizes favorable interactions within the binding site. However, a high degree of flexibility can also be entropically unfavorable upon binding.

Understanding these factors is critical for designing derivatives of this compound with improved binding affinity and selectivity.

Role of this compound as a Probe in Biochemical Pathway Research

Small molecules with well-characterized interactions with specific biological targets can serve as valuable probes to investigate biochemical pathways. If this compound is found to selectively bind to and modulate the activity of a particular enzyme or receptor, it could be used to study the role of that protein in cellular signaling or metabolic pathways.

For instance, by observing the downstream cellular effects of introducing this compound, researchers can infer the function of its target protein. Radiolabeled or fluorescently tagged versions of the molecule could also be synthesized to visualize the localization of its target within cells or tissues, further aiding in the elucidation of complex biological processes. The utility of this compound as a biochemical probe is entirely dependent on its specificity and well-defined mechanism of action at the molecular level.

Q & A

Basic: What are the recommended synthetic routes for 5-(Methylamino)pentan-2-ol, and what key parameters influence reaction efficiency?

Answer:

Synthesis of this compound typically involves reductive amination or nucleophilic substitution (e.g., methylamine reacting with epoxide intermediates). Key parameters include:

- Catalyst selection : Strong bases (e.g., NaOH) or transition-metal catalysts for regioselective amination .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products like over-alkylation .

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) achieves >95% purity, as validated by HRMS and NMR .

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Reductive amination | 65–78 | NaBH4, MeOH, 0°C, 12 h | |

| Epoxide ring-opening | 70–85 | Methylamine, THF, 25°C, 24 h |

Basic: How can researchers confirm the structural identity and purity of this compound?

Answer:

Use a multi-technique approach :

- NMR : H NMR detects methylamino (-NHCH) protons at δ 1.8–2.1 ppm and hydroxyl (-OH) at δ 1.5–2.0 ppm. C NMR confirms quaternary carbons adjacent to functional groups .

- HRMS : Exact mass (CHNO: 117.115 g/mol) validates molecular formula .

- IR spectroscopy : Peaks at 3300 cm (N-H stretch) and 1050 cm (C-O stretch) confirm functional groups .

- Chiral HPLC : Resolves enantiomers if stereochemistry is critical .

Advanced: How can contradictory NMR data be resolved when characterizing this compound?

Answer:

Contradictions often arise from solvent effects or dynamic proton exchange . Mitigation strategies:

- Deuterated solvents : Use DO or CDOD to suppress exchange broadening of -NH and -OH signals .

- Variable-temperature NMR : Cooling to -40°C slows proton exchange, sharpening split peaks .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., -NH group) .

- Transition-state analysis : Predicts regioselectivity in epoxide ring-opening reactions .

- Solvent effects : PCM models simulate reaction kinetics in polar aprotic solvents (ε = 10–20) .

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

Answer:

Key challenges include:

- Purification bottlenecks : Column chromatography is inefficient at >100 g scales; switch to distillation or crystallization .

- Byproduct formation : Optimize methylamine stoichiometry (1.2–1.5 eq) to reduce di-alkylated impurities .

- Thermal stability : Decomposition above 80°C requires strict temperature control during solvent removal .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Storage : -20°C under inert gas (N/Ar) to prevent oxidation .

- Decomposition risks : Hydroxyl group susceptibility to esterification; avoid acidic/basic conditions .

- Stability tests : Monitor via TLC or HPLC every 6 months for degradation products .

Advanced: How does stereochemistry influence the biological activity of this compound analogs?

Answer:

- Enantioselectivity : (R)-isomers show higher binding affinity to amine receptors in in vitro assays .

- Structural analogs : Ethyl/methyl substitutions on the pentane backbone alter metabolic pathways (e.g., CYP450 oxidation rates) .

| Analog | Bioactivity (IC, μM) | Metabolic Stability (t, h) |

|---|---|---|

| This compound | 12.3 ± 1.5 | 4.2 |

| 3-Ethyl variant | 8.9 ± 0.7 | 6.8 |

| 4-Methyl variant | 23.1 ± 2.1 | 2.5 |

Data adapted from structural analogs in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.